

Cross-reactivity studies of BMS-986202 with other kinases

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Compound of Interest		
Compound Name:	BMS-986202	
Cat. No.:	B8144625	Get Quote

Unraveling the Kinase Selectivity Profile of BMS-986202

BMS-986202, a clinical-stage therapeutic candidate, demonstrates high potency and remarkable selectivity as an allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By binding to the regulatory pseudokinase (JH2) domain, **BMS-986202** effectively modulates TYK2 activity, a key player in the signaling pathways of several pro-inflammatory cytokines. This unique mechanism of action confers a highly selective inhibition profile, particularly distinguishing it from other members of the Janus kinase (JAK) family.

Extensive cross-reactivity studies have been conducted to assess the interaction of **BMS-986202** with a broad range of kinases, ensuring a comprehensive understanding of its off-target profile. These investigations are crucial for predicting potential side effects and confirming the specificity of the drug candidate.

Comparative Analysis of Kinase Inhibition

Biochemical assays reveal that **BMS-986202** is a potent inhibitor of TYK2, with a half-maximal inhibitory concentration (IC50) of 0.19 nM and a binding affinity (Ki) of 0.02 nM.[1][2] In contrast, its activity against other kinases, including other members of the JAK family, is significantly lower, highlighting its exceptional selectivity. While comprehensive kinome scan data from the primary publication remains to be fully disclosed, available information indicates a



clean off-target profile. Notably, **BMS-986202** exhibits weak inhibition of the metabolic enzyme Cytochrome P450 2C19 (CYP2C19), with an IC50 value of 14 µM.[1][2]

Target	IC50 (nM)	Ki (nM)	Notes
TYK2	0.19	0.02	Primary Target
CYP2C19	14,000	-	Weak inhibition observed.
Other Kinases	Data not publicly available in full detail. "Remarkably selective over other kinases including Jak family members."[1]	-	Comprehensive kinome scan data is pending public release of supplementary materials from the primary publication.

Experimental Methodologies

The assessment of **BMS-986202**'s kinase selectivity involves a suite of robust in vitro assays designed to quantify its inhibitory activity against a wide array of kinases. The following protocols are representative of the methodologies typically employed in such studies.

KINOMEscan™ Kinase Inhibition Assay

This competition binding assay is a standard method for profiling the selectivity of kinase inhibitors.

Experimental Protocol:

- Assay Principle: The assay measures the ability of a test compound (BMS-986202) to compete with an immobilized, active-site directed ligand for binding to a panel of DNAtagged kinases.
- Procedure:
 - A diverse panel of recombinant kinases is individually tested.



- Each kinase is incubated with the immobilized ligand and a range of concentrations of BMS-986202.
- The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
- A reduction in the amount of bound kinase in the presence of BMS-986202 indicates inhibition.
- Data Analysis: The results are typically expressed as the percentage of kinase activity remaining compared to a vehicle control. IC50 values are then calculated from the doseresponse curves.

TYK2 JH2 Binding Assay

To determine the direct binding affinity of **BMS-986202** to its specific target domain, a direct binding assay is employed.

Experimental Protocol:

 Assay Principle: This assay quantifies the direct interaction between BMS-986202 and the isolated TYK2 JH2 pseudokinase domain. A common method is a fluorescence polarization (FP) assay.

Procedure:

- Recombinant human TYK2 JH2 protein is incubated with a fluorescently labeled probe that binds to the allosteric site.
- Increasing concentrations of BMS-986202 are added to compete with the fluorescent probe.
- The change in fluorescence polarization is measured. A decrease in polarization indicates displacement of the probe by BMS-986202.
- Data Analysis: The data is used to calculate the binding affinity (Ki) of BMS-986202 for the TYK2 JH2 domain.



Cellular Kinase Phosphorylation Assays (e.g., AlphaLISA® SureFire®)

To assess the functional consequence of TYK2 inhibition in a cellular context, assays that measure the phosphorylation of downstream signaling proteins are utilized.

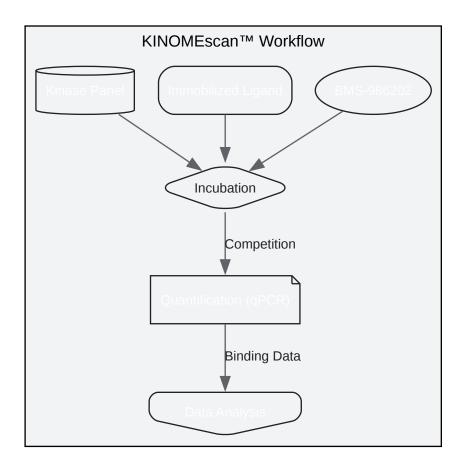
Experimental Protocol:

- Assay Principle: This is a sandwich immunoassay to detect the phosphorylation of a specific substrate of TYK2 (e.g., STAT proteins) in cell lysates.
- Procedure:
 - Cells expressing the target pathway are stimulated with a relevant cytokine (e.g., IL-23 or IFNα) in the presence of varying concentrations of BMS-986202.
 - Following stimulation, the cells are lysed.
 - The cell lysate is incubated with two specific antibodies: one that captures the total target protein and another that detects the phosphorylated form. These antibodies are coupled to donor and acceptor beads.
 - In the presence of the phosphorylated target, the beads are brought into proximity, generating a chemiluminescent signal.
- Data Analysis: The signal intensity is proportional to the amount of phosphorylated protein.
 IC50 values are determined by plotting the signal against the concentration of BMS-986202.

Visualizing the Scientific Approach

To better illustrate the methodologies and concepts discussed, the following diagrams are provided.

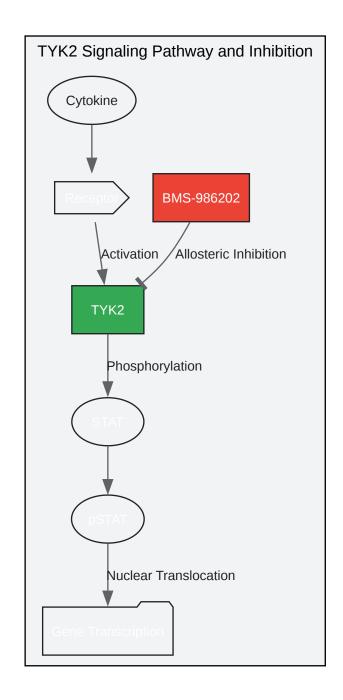




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Caption: KINOMEscan™ workflow for assessing kinase selectivity.





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Caption: Allosteric inhibition of the TYK2 signaling pathway by BMS-986202.

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References

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